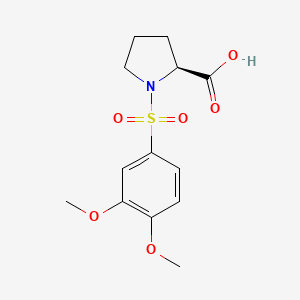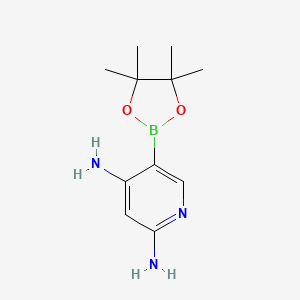![molecular formula C15H21BFNO4S B13727713 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a dioxaborolane ring, and a benzenesulfonyl group
Méthodes De Préparation
The synthesis of 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the dioxaborolane ring: This step involves the reaction of a suitable boronic acid derivative with pinacol to form the dioxaborolane ring.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using reagents like benzenesulfonyl chloride.
Azetidine ring formation: The final step involves the cyclization to form the azetidine ring, which can be achieved through intramolecular nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Coupling Reactions: The dioxaborolane ring allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Applications De Recherche Scientifique
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and catalysts, with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the dioxaborolane ring can participate in covalent interactions with nucleophilic residues in the target protein.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring instead of an azetidine ring, offering different reactivity and applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has an amide group, providing different biological activity and potential medicinal applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C15H21BFNO4S |
|---|---|
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylazetidine |
InChI |
InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)12-7-6-11(10-13(12)17)23(19,20)18-8-5-9-18/h6-7,10H,5,8-9H2,1-4H3 |
Clé InChI |
MMKAEERRJUEIJL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)
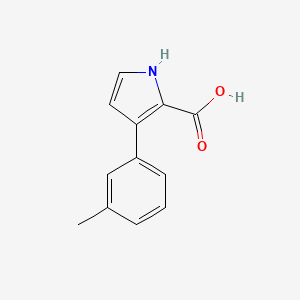




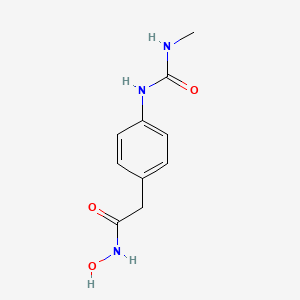
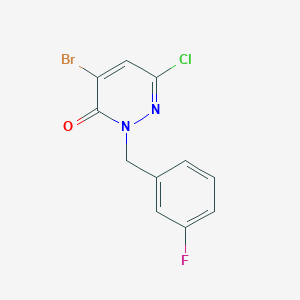
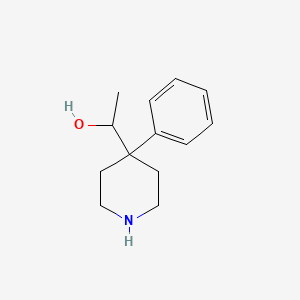
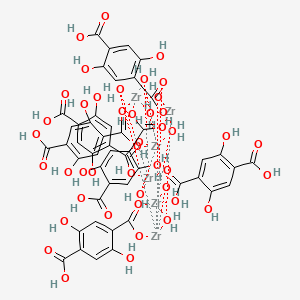
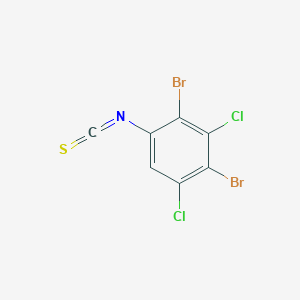
![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
